molecular formula C10H11NO2 B2491479 Chroman-2-carboxamide CAS No. 3990-58-7

Chroman-2-carboxamide

Cat. No. B2491479
CAS RN: 3990-58-7
M. Wt: 177.203
InChI Key: AFYJYAWBTFNDAN-UHFFFAOYSA-N
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Patent
US08716527B2

Procedure details

Racemic lipoic acid (100 mg, 500 μmol) and CDI (87 mg, 540 μmol) was taken up and stirred in THF (1.1 mL) at 23° C. After 45 min, the yellow solution was added dropwise to a suspension of the hydrochloride salt of 2-(6-(methoxymethoxy)-2,2,7,8-tetramethylchroman-5-yl)ethanamine (150 mg, 450 μmol), in THF (1.1 mL) containing DiPEA (90 μL, 540 μmol). After stirring for an additional 3.5 hrs, the mixture was diluted in EtOAc (40 mL), washed with 1 M aqueous sodium bicarbonate, 1 M aqueous citric acid, and brine (1×20 mL each). The remaining organics were dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The unpurified residue was dissolved in 2 mL methanol at 40° C. Concentrated HCl (approx. 30 μL) was added to the solution and stirring continued for 1 hr. At the completion of the reaction, the mixture was diluted in EtOAc (40 mL), washed with 1 M aqueous sodium bicarbonate, 1 M aqueous citric acid, and brine (1×20 mL each). The remaining organics were dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. Purification by silica gel chromatography (gradient elution 30→70% EtOAc/Heptane) afforded the desired chroman amide as a colorless oil, 140 mg. 1H NMR (CDCl3, 400 MHz) 6.05 (m, 1H), 3.55 (m, 1H), 3.30 (q, 2H), 3.20-3.05 (m, 2H), 2.81 (t, 2H), 2.63 (t, 2H), 2.42 (m, 1H), 2.20 (m, 1H), 2.17 (s, 3H), 2.09 (s, 3H), 1.90 (m, 1H), 1.75 (t, 2H), 1.70-1.40 (m, 6H), 1.25 (s, 6H) ppm. CAN-mediated oxidation of the intermediate amide using the procedure described above produced 5-(1,2-dithiolan-3-yl)-N-(2-(2-(3-hydroxy-3-methylbutyl)-4,5-dimethyl-3,6-dioxocyclohexa-1,4-dienyl)ethyl)pentanamide as a yellow oil that was purified by silica gel chromatography (gradient elution 30→70% EtOAc/Heptane). 1H NMR (CDCl3, 400 MHz) 5.88 (m, 1H), 3.54 (m, 1H), 3.30 (m, 2H), 3.16-3.08 (m, 2H), 2.67 (m, 4H), 2.43 (m, 1H), 2.14 (t, 2H), 1.95 (s, 6H), 1.88 (m, 1H), 1.73-1.58 (m, 4H), 1.44 (m, 3H), 1.26 (s, 6H) ppm.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
87 mg
Type
reactant
Reaction Step Two
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2-(6-(methoxymethoxy)-2,2,7,8-tetramethylchroman-5-yl)ethanamine
Quantity
150 mg
Type
reactant
Reaction Step Three
Name
Quantity
1.1 mL
Type
solvent
Reaction Step Three
Name
Quantity
90 μL
Type
reactant
Reaction Step Four
Name
Quantity
1.1 mL
Type
solvent
Reaction Step Five
Name
Quantity
40 mL
Type
solvent
Reaction Step Six
Name
Quantity
40 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH2:1]1[C@@H:5]([CH2:6][CH2:7][CH2:8][CH2:9][C:10]([OH:12])=O)SS[CH2:2]1.C1N=CN(C(N2C=[N:23][CH:22]=[CH:21]2)=O)C=1.C[O:26]COC1C(CCN)=C2C(=C(C)C=1C)OC(C)(C)CC2.CCN(C(C)C)C(C)C>C1COCC1.CCOC(C)=O>[O:12]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:1][CH2:2][CH:21]1[C:22]([NH2:23])=[O:26]

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
C1CSS[C@@H]1CCCCC(=O)O
Step Two
Name
Quantity
87 mg
Type
reactant
Smiles
C1=CN(C=N1)C(=O)N2C=CN=C2
Step Three
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
2-(6-(methoxymethoxy)-2,2,7,8-tetramethylchroman-5-yl)ethanamine
Quantity
150 mg
Type
reactant
Smiles
COCOC=1C(=C2CCC(OC2=C(C1C)C)(C)C)CCN
Name
Quantity
1.1 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
90 μL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Five
Name
Quantity
1.1 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
40 mL
Type
solvent
Smiles
CCOC(=O)C
Step Seven
Name
Quantity
40 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
After stirring for an additional 3.5 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 1 M aqueous sodium bicarbonate, 1 M aqueous citric acid, and brine (1×20 mL each)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The remaining organics were dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The unpurified residue was dissolved in 2 mL methanol at 40° C
ADDITION
Type
ADDITION
Details
Concentrated HCl (approx. 30 μL) was added to the solution
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
At the completion of the reaction
WASH
Type
WASH
Details
washed with 1 M aqueous sodium bicarbonate, 1 M aqueous citric acid, and brine (1×20 mL each)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The remaining organics were dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification
WASH
Type
WASH
Details
by silica gel chromatography (gradient elution 30→70% EtOAc/Heptane)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
O1C(CCC2=CC=CC=C12)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.